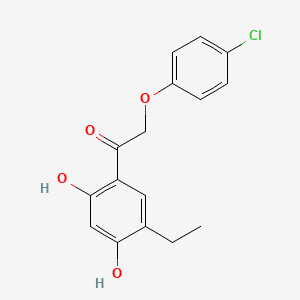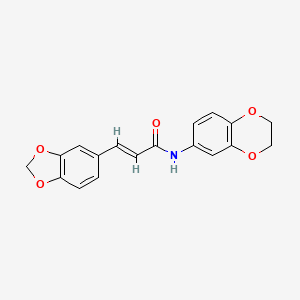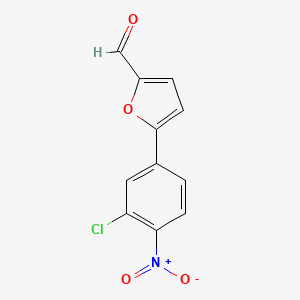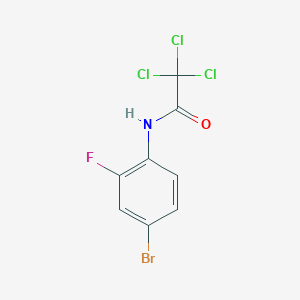![molecular formula C15H14ClN3OS B5692467 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5692467.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide, commonly known as CP-690,550, is a chemical compound that has been extensively researched for its potential therapeutic applications. CP-690,550 was initially developed as a Janus kinase (JAK) inhibitor, which is a type of enzyme that plays a crucial role in regulating the immune system. JAK inhibitors have been investigated for their potential use in treating a variety of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
作用机制
CP-690,550 is a selective inhibitor of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide3, which is a specific type of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide enzyme that plays a key role in regulating immune cell function. By inhibiting N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide3, CP-690,550 can suppress the activity of immune cells, which can help to reduce inflammation and prevent tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of autoimmune diseases. This suggests that CP-690,550 may be able to reduce inflammation and prevent tissue damage in these conditions.
实验室实验的优点和局限性
One of the advantages of CP-690,550 is its selectivity for N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide3, which reduces the risk of off-target effects. However, one limitation of CP-690,550 is its potential to suppress the immune system, which can increase the risk of infections.
未来方向
1. Investigating the potential use of CP-690,550 in other autoimmune diseases, such as lupus and inflammatory bowel disease.
2. Developing more selective N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide inhibitors that target specific N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide enzymes, such as N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide1 or N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide2.
3. Investigating the potential use of CP-690,550 in combination with other drugs to enhance its therapeutic effects.
4. Investigating the long-term safety and efficacy of CP-690,550 in clinical trials.
5. Developing new formulations of CP-690,550 that can improve its pharmacokinetic properties and increase its bioavailability.
合成方法
CP-690,550 is synthesized through a multi-step process that involves the reaction of 5-chloro-2-pyridinylamine with thionyl chloride to form the corresponding chlorosulfonamide. This intermediate is then reacted with 3,4-dimethylbenzoic acid in the presence of a base to yield the final product.
科学研究应用
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, CP-690,550 has shown promising results in reducing inflammation and improving symptoms in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis.
属性
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c1-9-3-4-11(7-10(9)2)14(20)19-15(21)18-13-6-5-12(16)8-17-13/h3-8H,1-2H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTHIJMQEVBNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5692397.png)

![N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5692416.png)


![N-[2-(4-fluorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5692435.png)

![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5692458.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5692474.png)


![methyl 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanoate](/img/structure/B5692486.png)

